N-[5-(1,2,4-triazol-1-yl)pyridin-2-yl]hexanamide
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Overview
Description
N-[5-(1,2,4-triazol-1-yl)pyridin-2-yl]hexanamide is a compound that features a triazole ring and a pyridine ring connected by a hexanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(1,2,4-triazol-1-yl)pyridin-2-yl]hexanamide typically involves the nucleophilic substitution of a cyano group in a triazine ring by a triazole-amine residue. This reaction can be carried out under solvent-free conditions, and the product is often isolated using column chromatography with chloroform-ethyl acetate as the eluent . The structure of the product can be confirmed using techniques such as 1H NMR and mass spectrometry .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be necessary to increase yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[5-(1,2,4-triazol-1-yl)pyridin-2-yl]hexanamide can undergo various types of chemical reactions, including:
Nucleophilic substitution: The triazole ring can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions, which can modify the electronic properties of the triazole and pyridine rings.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine hydrate, chloroform, ethyl acetate, and various oxidizing and reducing agents . Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield derivatives with different substituents on the triazole or pyridine rings .
Scientific Research Applications
N-[5-(1,2,4-triazol-1-yl)pyridin-2-yl]hexanamide has several scientific research applications, including:
Medicinal Chemistry: The compound’s triazole and pyridine rings make it a potential candidate for drug development, particularly as antifungal, antibacterial, and anticancer agents.
Biology: It can be used in biological studies to investigate its effects on various cellular processes and pathways.
Agriculture: The compound may serve as a precursor for the synthesis of agrochemicals, such as herbicides and fungicides.
Materials Science: Its unique structure allows for the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-[5-(1,2,4-triazol-1-yl)pyridin-2-yl]hexanamide involves its interaction with specific molecular targets and pathways. The triazole ring can bind to enzymes and receptors, inhibiting their activity and affecting cellular processes. The pyridine ring can also interact with various biomolecules, modulating their function . These interactions can lead to the compound’s observed biological effects, such as antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazole and pyridine derivatives, such as:
N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamide: Known for its antifungal activity.
5-(1H-1,2,4-triazol-1-yl)pyridine derivatives: Studied for their anticancer properties.
Uniqueness
N-[5-(1,2,4-triazol-1-yl)pyridin-2-yl]hexanamide is unique due to its specific combination of a triazole ring, a pyridine ring, and a hexanamide chain. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[5-(1,2,4-triazol-1-yl)pyridin-2-yl]hexanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O/c1-2-3-4-5-13(19)17-12-7-6-11(8-15-12)18-10-14-9-16-18/h6-10H,2-5H2,1H3,(H,15,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPRCYQHWXVACAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)NC1=NC=C(C=C1)N2C=NC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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